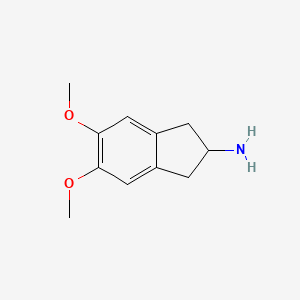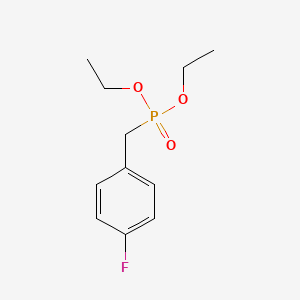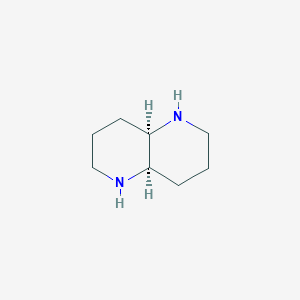
5-tert-Butyl-1H-Tetrazol
Übersicht
Beschreibung
5-tert-butyl-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a tert-butyl group at the 5-position. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-1H-tetrazole has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
5-tert-butyl-1H-tetrazole is a type of tetrazole, which are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Mode of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The equilibrium leads to the formation of the more stable tautomer IV (5-substituted 1H-tetrazole) .
Biochemical Pathways
Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may interact with biochemical pathways involving carboxylic acids.
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation, suggesting that they may have good bioavailability
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-tert-butyl-1H-tetrazole may have similar effects to those of carboxylic acids.
Action Environment
The stability of tetrazoles suggests that they may be resistant to various environmental factors
Biochemische Analyse
Biochemical Properties
5-tert-butyl-1H-tetrazole plays a significant role in biochemical reactions due to its unique structural properties. It is often used as a bioisosteric replacement for carboxylic acids in medicinal chemistry . This compound interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and electrostatic interactions. For instance, 5-tert-butyl-1H-tetrazole can form stable complexes with metal ions, which can influence enzyme activity and protein function . Additionally, its ability to mimic carboxylic acid groups allows it to participate in enzyme-catalyzed reactions, potentially inhibiting or activating specific biochemical pathways .
Cellular Effects
The effects of 5-tert-butyl-1H-tetrazole on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, 5-tert-butyl-1H-tetrazole has been shown to enhance cell permeability, which can affect the uptake and distribution of other molecules within the cell . Additionally, its interaction with metal ions and proteins can modulate cellular responses, potentially leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 5-tert-butyl-1H-tetrazole exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity . This compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action . Furthermore, 5-tert-butyl-1H-tetrazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-tert-butyl-1H-tetrazole can change over time due to its stability and potential degradation . Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, prolonged exposure to 5-tert-butyl-1H-tetrazole may lead to cumulative changes in cellular metabolism and gene expression . Additionally, its degradation products may have distinct biological activities that could influence the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of 5-tert-butyl-1H-tetrazole in animal models are dose-dependent and can vary significantly with different dosages . At low doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, 5-tert-butyl-1H-tetrazole can induce toxic or adverse effects, potentially leading to cellular damage and altered physiological responses . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected .
Metabolic Pathways
5-tert-butyl-1H-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and participating in biochemical reactions . For example, 5-tert-butyl-1H-tetrazole can act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, 5-tert-butyl-1H-tetrazole is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation, affecting its biological activity and function . For instance, 5-tert-butyl-1H-tetrazole may be actively transported into specific cellular compartments or tissues, where it can exert its effects more effectively . Additionally, binding to proteins can enhance its stability and prolong its presence within the biological system .
Subcellular Localization
The subcellular localization of 5-tert-butyl-1H-tetrazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-tert-butyl-1H-tetrazole may accumulate in the mitochondria, where it can influence energy metabolism and other mitochondrial functions . Its localization within the cell can also determine its interactions with other biomolecules and its overall biological impact .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-tert-butyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, the reaction of tert-butyl nitrile with sodium azide in the presence of zinc chloride as a catalyst can yield 5-tert-butyl-1H-tetrazole . Another method involves the use of triethyl orthoformate and sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of 5-tert-butyl-1H-tetrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-butyl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with alkenes and alkynes to form new heterocyclic compounds.
Oxidation and Reduction Reactions: The tetrazole ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of 5-tert-butyl-1H-tetrazole include sodium azide, zinc chloride, triethyl orthoformate, and various acids and bases . Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from the reactions of 5-tert-butyl-1H-tetrazole depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted tetrazoles, while cycloaddition reactions can produce new heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-tetrazole: The parent compound of 5-tert-butyl-1H-tetrazole, which lacks the tert-butyl group.
5-methyl-1H-tetrazole: A similar compound with a methyl group at the 5-position instead of a tert-butyl group.
5-phenyl-1H-tetrazole: A tetrazole derivative with a phenyl group at the 5-position.
Uniqueness
5-tert-butyl-1H-tetrazole is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and physical properties. The tert-butyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Eigenschaften
IUPAC Name |
5-tert-butyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-5(2,3)4-6-8-9-7-4/h1-3H3,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBKTMMBLWNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457499 | |
| Record name | 5-tert-butyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92712-46-4 | |
| Record name | 5-tert-butyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)



![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)








![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)
